molecular formula C12H10N2 B11908109 2-(2-Aminonaphthalen-1-yl)acetonitrile

2-(2-Aminonaphthalen-1-yl)acetonitrile

Cat. No.: B11908109
M. Wt: 182.22 g/mol
InChI Key: CJMGDQUVHODPKF-UHFFFAOYSA-N
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Description

Contextual Overview of Naphthalene-Acetonitrile Derivatives in Contemporary Organic Chemistry Research

Naphthalene-acetonitrile derivatives are key building blocks in the synthesis of a wide array of complex organic molecules. chemicalbook.com Their utility spans various sectors, including pharmaceuticals, agrochemicals, and materials science. chemicalbook.com The unique chemical structure of these derivatives, which combines the aromaticity of naphthalene (B1677914) with the reactivity of the cyano group, allows for diverse chemical transformations. chemicalbook.com This versatility makes them indispensable in the development of novel compounds with tailored properties. For instance, 2-naphthylacetonitrile (B189437) is a crucial intermediate in the synthesis of various pharmaceutical agents and functional materials. chemicalbook.com

Significance of the 2-(2-Aminonaphthalen-1-yl)acetonitrile Scaffold in Advanced Synthetic Design

The this compound scaffold is of particular interest due to the presence of both an amino group and an acetonitrile (B52724) group on the naphthalene ring. This dual functionality provides multiple reaction sites, enabling the construction of intricate molecular architectures. The amino group can undergo various transformations, such as acylation and diazotization, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This multifaceted reactivity makes this compound a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.

Historical Development of Aminonaphthalene and Acetonitrile Chemistry Pertaining to the Compound's Framework

The historical development of the chemistry related to the this compound framework is rooted in the individual histories of aminonaphthalene and acetonitrile chemistry.

Aminonaphthalene Chemistry: The study of aminonaphthalenes, or naphthylamines, dates back to the 19th century. 1-Naphthylamine, an isomer of 2-aminonaphthalene, was first synthesized in 1847. acs.orgwikiwand.com The synthesis of aminonaphthalenes has traditionally been achieved through methods like the reduction of nitronaphthalenes or the Bucherer reaction, which converts naphthols to naphthylamines. google.comwikipedia.orgresearchgate.net These compounds have been historically important as precursors for azo dyes. wikipedia.org

Acetonitrile Chemistry: Acetonitrile, the simplest organic nitrile, was first prepared in 1847 by Jean-Baptiste Dumas. acs.orgwikiwand.com It is primarily produced as a byproduct of acrylonitrile (B1666552) manufacturing. wikiwand.comwikipedia.org Acetonitrile is a widely used polar aprotic solvent in organic synthesis and chromatography due to its favorable properties like low viscosity and miscibility with water and many organic solvents. wikiwand.comwikipedia.orgfishersci.com It also serves as a two-carbon building block in various synthetic reactions.

The convergence of these two fields of chemistry has led to the development of synthetic routes for aminonaphthalene-acetonitrile derivatives, including the target compound of this article.

Current Research Landscape and Emerging Directions for this compound and its Analogs

Current research on this compound and its analogs is focused on exploring their synthetic utility and potential applications. Researchers are investigating new and more efficient methods for their synthesis, often employing modern catalytic systems. For example, palladium-catalyzed reactions have been shown to be effective in the preparation of related naphthalene-acetonitrile derivatives. chemicalbook.com

Emerging directions include the use of these compounds in the development of novel pharmaceuticals. Naphthalene derivatives have shown a broad spectrum of biological activities, including acting as melatonin (B1676174) receptor agonists, which have implications for treating central nervous system disorders. google.com The unique structure of this compound makes it a candidate for the design of new therapeutic agents.

Furthermore, the reactivity of the amino and nitrile groups is being exploited to create novel materials with interesting photophysical or electronic properties. The incorporation of the naphthalene-acetonitrile scaffold into larger conjugated systems could lead to the development of new organic electronic materials.

Identification of Key Research Gaps and Scholarly Objectives for this compound Studies

Despite the growing interest in naphthalene-acetonitrile derivatives, there are still significant research gaps concerning this compound. A primary objective for future studies is the development of a direct and high-yielding synthesis of this specific compound. While general methods for the synthesis of related compounds exist, a dedicated and optimized route for this compound is yet to be extensively reported in the literature.

Another key area for investigation is the thorough characterization of its chemical and physical properties. Detailed spectroscopic and crystallographic data would provide valuable insights into its molecular structure and reactivity.

Furthermore, a systematic exploration of the reactivity of this compound is needed. Investigating its behavior in a variety of chemical transformations will unlock its full potential as a synthetic intermediate. This includes a detailed study of its participation in reactions such as nucleophilic substitutions, reductions, and condensation reactions. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-aminonaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6H,7,14H2

InChI Key

CJMGDQUVHODPKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC#N)N

Origin of Product

United States

Synthetic Methodologies for the 2 2 Aminonaphthalen 1 Yl Acetonitrile Framework

Construction of the Naphthalene-Acetonitrile Skeleton

The assembly of the core naphthalene (B1677914) structure bearing an acetonitrile (B52724) group is a critical step. This can be achieved through various synthetic routes, often starting with simpler naphthalene derivatives or by constructing the bicyclic system from acyclic precursors.

2-Aminonaphthalene, also known as 2-naphthylamine (B18577), serves as a versatile starting material for the synthesis of various naphthalene derivatives. wikipedia.org Its preparation can be achieved by heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride. wikipedia.org The amino group in 2-aminonaphthalene can direct the introduction of other functional groups onto the naphthalene ring. For the synthesis of 2-(2-Aminonaphthalen-1-yl)acetonitrile, the key challenge lies in the selective functionalization at the C1 position, which is ortho to the amino group.

One common approach is the electrophilic substitution of 2-aminonaphthalene. However, direct alkylation or acylation can sometimes lead to a mixture of products or reaction at the nitrogen atom. Therefore, protecting the amino group is often a necessary step to achieve the desired regioselectivity.

Another strategy involves the Bucherer reaction, where 2-naphthol is heated with ammonium acetate (B1210297) to yield the acetyl derivative of 2-aminonaphthalene. wikipedia.org This acetylated compound can then be subjected to further functionalization.

The introduction of the acetonitrile group onto a pre-existing naphthalene core is a common synthetic strategy. One-pot syntheses starting from acetonitrile have been developed to produce complex nitrogen-containing heterocycles. rsc.org For instance, α-diaminoboryl carbanions, which can be prepared from acetonitrile, react with nitrobenzaldehydes to form nitrophenyl (Z)-acrylonitriles, which can then be cyclized. rsc.org While this specific example leads to quinolines, the underlying principle of using acetonitrile as a nucleophilic building block can be applied to naphthalene systems.

Palladium-catalyzed reactions are also employed for the synthesis of ethynylated naphthalene derivatives, which could potentially be converted to the corresponding acetonitrile. researchgate.net

The selective functionalization of the position ortho to the amino group in aminonaphthalenes is crucial for the synthesis of the target compound. Direct ortho-selective amination of 2-naphthol and its analogues with hydrazines has been reported, providing a method for synthesizing N-arylaminated naphthol derivatives without the need for transition metal catalysts. nih.gov This highlights the possibility of direct C-H functionalization at the ortho position.

Furthermore, copper-catalyzed ortho-selective C-H functionalization of naphthols with α-phenyl-α-diazoesters has been demonstrated. nih.gov Theoretical studies suggest that the ortho-selectivity arises from the formation of a bimetallic carbene intermediate. nih.gov While these examples involve naphthols, similar principles of directed C-H activation could potentially be applied to aminonaphthalenes. The amino group, or a derivative thereof, can act as a directing group to guide the functionalization to the ortho position.

General Synthetic Approaches for Substituted Naphthalene Derivatives Relevant to the Compound

A broad range of synthetic methods is available for the preparation of substituted naphthalenes, many of which are applicable to the synthesis of the this compound framework. thieme-connect.com These methods often rely on powerful catalytic systems to construct the naphthalene core or to introduce substituents with high regioselectivity.

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted naphthalenes. thieme-connect.comacs.org These reactions typically involve the formation of new carbon-carbon bonds, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of substituted naphthalenes. acs.orgnih.govnih.gov For instance, the palladium-catalyzed annulation of internal alkynes with o-(2-alkenyl)aryl halides provides an efficient route to highly substituted naphthalenes in excellent yields. acs.orgnih.gov This method forms two new carbon-carbon bonds in a single step and is compatible with a variety of functional groups. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions of 4a,8a-azaboranaphthalene have also been reported, demonstrating the versatility of palladium catalysis in modifying naphthalene-like structures. acs.org

Copper-Catalyzed Reactions: Copper catalysts are also effective in the synthesis of substituted naphthalenes. rsc.orgresearchgate.net For example, the copper(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters offers a single-step synthesis of substituted naphthalenes under mild conditions. researchgate.net Copper-catalyzed nitration of electron-deficient BN-naphthalene has also been achieved, showcasing the utility of copper in introducing functional groups onto naphthalene systems. rsc.org Furthermore, copper-catalyzed C-H functionalization of naphthols provides a direct route to ortho-substituted products. nih.gov

Zinc-Catalyzed Reactions: Zinc reagents are utilized in Negishi cross-coupling reactions for the synthesis of biaryl compounds, including those containing a naphthalene core. acs.org The use of solid higher-order zincates in a nickel-catalyzed atroposelective Negishi cross-coupling reaction has been shown to produce biaryl atropoisomers in high yields and enantioselectivities. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are employed in the oxidative coupling of arylboronic acids with alkynes to produce substituted naphthalenes. nih.govacs.orgacs.org This method can also be used to synthesize anthracene (B1667546) derivatives from 2-naphthylboronic acids. nih.govacs.org Rhodium(III)-catalyzed directed C–H naphthylation of aryl esters with bicyclic olefins is another strategy to obtain ester-functionalized 2-naphthylated products. rsc.org

The following table summarizes various metal-catalyzed reactions for naphthalene synthesis:

CatalystReactantsProductReference
PalladiumInternal alkynes and o-(2-alkenyl)aryl halidesHighly substituted naphthalenes acs.orgnih.gov
Copper(I)o-Bromobenzaldehydes and β-ketoestersSubstituted naphthalenes researchgate.net
ZincNaphthyl halides and ortho-substituted aryl zinc reagentsBiaryl atropoisomers acs.org
RhodiumArylboronic acids and alkynesSubstituted naphthalenes nih.govacs.orgacs.org

Lewis acid-catalyzed reactions, particularly Friedel-Crafts type reactions, are fundamental methods for the synthesis of substituted aromatic compounds, including naphthalenes. thieme-connect.comelsevier.com

Friedel-Crafts Alkylation and Acylation: The Friedel-Crafts reaction involves the alkylation or acylation of an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com In the context of naphthalene, alkylation with alkyl halides can lead to the formation of alkylnaphthalenes. stackexchange.com The regioselectivity of the reaction (α versus β substitution) can be influenced by the reaction conditions and the specific Lewis acid used. stackexchange.com For instance, alkylation of naphthalene with ethyl chloride in the presence of AlCl₃ can yield a mixture of α- and β-ethylnaphthalene. stackexchange.com It is important to note that Friedel-Crafts reactions are generally not effective for aromatic rings containing strongly deactivating groups or amino substituents, as the Lewis acid can complex with the lone pair of electrons on the nitrogen atom. libretexts.org

Lewis Acid Catalyzed Annulation and Rearrangement: Lewis acids can also catalyze annulation reactions to form the naphthalene ring system. For example, the reaction of aryl acetaldehydes with alkynes promoted by iron(III) chloride (FeCl₃) provides a regioselective synthesis of polysubstituted naphthalenes. researchgate.netresearchgate.net Gallium trichloride (B1173362) has been used to catalyze the cyclization of aromatic alkynes with phenyl aldehydes and ketones to produce polysubstituted naphthalenes. tulane.edu Furthermore, the choice of Lewis acid catalyst can influence the outcome of rearrangement reactions of vinylcyclopropenes, with BF₃·OEt₂ favoring the formation of naphthalenes. acs.org

The following table provides examples of Lewis acid-catalyzed reactions for naphthalene synthesis:

Lewis AcidReactantsProductReference
AlCl₃Naphthalene and alkyl halidesAlkylnaphthalenes stackexchange.com
FeCl₃Aryl acetaldehydes and alkynesPolysubstituted naphthalenes researchgate.netresearchgate.net
GaCl₃Aromatic alkynes and phenyl aldehydes/ketonesPolysubstituted naphthalenes tulane.edu
BF₃·OEt₂VinylcyclopropenesNaphthalenes acs.org

Annulation, Cycloaddition, and Rearrangement Strategies for Naphthalene Formation

The formation of the naphthalene ring system, a key structural component, can be achieved through various powerful synthetic strategies, including annulation, cycloaddition, and rearrangement reactions.

Annulation Strategies:

Annulation reactions provide a convergent approach to constructing the naphthalene skeleton. These methods involve the fusion of a new ring onto a pre-existing one. For instance, highly convergent annulation strategies have been developed for the synthesis of substituted azulenes, which can then be rearranged to naphthalenes. mit.edu One such method utilizes benzenoid starting materials to regioselectively produce azulenes substituted on both the five- and seven-membered rings. mit.edu Another approach involves a two-directional contractive annulation of [2.2]paracyclophane, which has been successfully employed in the synthesis of anti-2naphthaleno2naphthalenophane. nih.gov

Cycloaddition Reactions:

Cycloaddition reactions offer another powerful tool for constructing the naphthalene framework. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. Computational studies have explored the [2+4] Diels-Alder cycloaddition reactions of the naphthalene ring of a Cr(CO)₃(η⁶-Naphthalene) complex with various acetylene (B1199291) derivatives. doi.org Visible-light-mediated dearomative [4+2] cycloaddition reactions of naphthalenes with vinyl benzenes have also been developed, yielding diverse bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov Furthermore, intramolecular dearomative [5+4] cycloadditions of naphthalene-derived vinylcyclopropanes have been achieved under visible-light irradiation, leading to the formation of polycyclic molecules with nine-membered rings. nih.gov Brønsted acid-catalyzed [4+2]-cycloaddition reactions of siloxyalkynes with 1H-isochromene acetals can also lead to the formation of substituted naphthalene products. rsc.org

Rearrangement Reactions:

Rearrangement reactions can also be employed to generate the naphthalene skeleton, often from isomeric precursors. The thermal rearrangement of azulene (B44059) to naphthalene has been extensively studied, with proposed mechanisms including the norcaradiene–vinylidene pathway. acs.org Density functional theory (DFT) calculations have been used to investigate both intramolecular and radical-promoted mechanisms for this rearrangement. nih.gov It has been shown that intramolecular mechanisms generally have very high activation energies, making them competitive only at high temperatures, while radical-promoted pathways like the methylene (B1212753) walk and spiran mechanisms are more dominant at lower temperatures. nih.gov In some cases, unexpected rearrangements can occur, such as the fragmentation of a 1,8-naphthalene derivative under mild conditions due to steric strain. acs.org Acid-catalyzed rearrangements of arylnaphthalenes are also known to occur, sometimes serendipitously during reactions like the Scholl reaction. researchgate.net

Targeted Nitrile Group Introduction and Modification Techniques

The introduction of the acetonitrile moiety is a critical step in the synthesis of this compound. This can be achieved through direct cyanomethylation or by utilizing acetonitrile as a building block in various organic transformations.

Cyanomethylation Reactions for Introducing the Acetonitrile Functionality

Cyanomethylation involves the direct introduction of a -CH₂CN group onto a substrate. Photochemical aromatic cyanomethylation can be achieved by the photolysis of chloroacetonitrile (B46850) in the presence of aromatic compounds. rsc.org This process proceeds through an electron transfer mechanism followed by radical coupling. rsc.org Another approach involves the use of in situ generated diazonium salts as radical promoters for the C(sp³)–H functionalization of acetonitrile, which can proceed without the need for a photocatalyst or transition metal. dntb.gov.ua Copper-catalyzed cyanomethylation of imines and α,β-unsaturated alkenes using acetonitrile or its derivatives provides an efficient route to various nitrile-containing compounds. nih.govrsc.org

Utilization of Acetonitrile as a C2-Building Block in Organic Transformations

Acetonitrile is a versatile C2-building block in organic synthesis, valued for its reactivity and ability to participate in a wide range of transformations. wikipedia.orgmdpi.comresearchgate.netntnu.no It can be deprotonated to form a nucleophilic carbanion, which can then react with various electrophiles. For example, the direct condensation of acetonitrile with carbonyl compounds, such as cyclohexanone, in the presence of a base like potassium hydroxide (B78521) can yield α,β-unsaturated nitriles. orgsyn.org Acetonitrile can also be used in cyclization reactions. For instance, it can react with alkynes in the presence of triflic anhydride (B1165640) and a proton sponge to form cyclobutene (B1205218) amines, which can then be hydrolyzed to cyclobutenones. mdpi.com

Electrosynthesis Approaches for Related Naphthalene Derivatives (e.g., Electropolymerization of Diaminonaphthalenes in Acetonitrile)

Electrosynthesis offers a green and efficient alternative for the synthesis and modification of naphthalene derivatives. The electropolymerization of diaminonaphthalenes, such as 1,5-diaminonaphthalene, has been successfully carried out in acetonitrile. researchgate.net This process typically involves the electrooxidation of the monomer at a platinum electrode, leading to the formation of a polymeric film on the electrode surface. researchgate.net The resulting polymers often exhibit interesting electrochemical properties and can be electroactive in acidic aqueous media. researchgate.net Electrochemical methods have also been explored for the synthesis of other complex heterocyclic systems derived from diaminonaphthalenes. researchgate.net Furthermore, microfluidic electrosynthesis has emerged as a powerful tool for the preparation of drug metabolites, including those derived from naphthalene-containing precursors, often using acetonitrile as a solvent or co-solvent. nih.gov

Chemical Reactivity and Synthetic Transformations of 2 2 Aminonaphthalen 1 Yl Acetonitrile

Reactions at the 2-Aminonaphthalene Moiety

The 2-aminonaphthalene core of the molecule exhibits reactivity characteristic of both aromatic systems and primary aromatic amines.

Naphthalene (B1677914) itself undergoes electrophilic aromatic substitution, and the position of attack is influenced by the stability of the resulting carbocation intermediate. vaia.com In general, electrophilic attack at the α-position (C1) of naphthalene is favored over the β-position (C2) because the intermediate formed during α-attack is better stabilized by resonance. vaia.comwordpress.comonlineorganicchemistrytutor.com The presence of the amino group at the 2-position, being an activating group, further influences the regioselectivity of electrophilic substitution. Activating groups direct incoming electrophiles to the ortho and para positions. In the case of 2-aminonaphthalene, this would primarily be the 1- and 3-positions.

The amino group in 2-aminonaphthalene activates the aromatic ring, making it more susceptible to electrophilic attack than naphthalene itself. For instance, hydroxy and amino derivatives of naphthalene are known to readily undergo reactions like nitration, halogenation, and sulfonation. wordpress.com

The aromatic amino group in 2-(2-Aminonaphthalen-1-yl)acetonitrile is a versatile functional group capable of undergoing a variety of chemical transformations.

Acylation: The amino group can be readily acylated to form amides. For example, the acetyl derivative of 2-naphthylamine (B18577) can be obtained by heating with ammonium (B1175870) acetate (B1210297). wikipedia.org

Alkylation: Alkylation of the amino group can also be achieved, leading to the formation of secondary and tertiary amines.

Diazotization: Like other primary aromatic amines, the amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). wordpress.com These diazonium salts are highly useful intermediates in organic synthesis, capable of undergoing a range of Sandmeyer and coupling reactions to introduce a variety of functional groups onto the naphthalene ring.

Reactions at the Acetonitrile (B52724) Functional Group

The acetonitrile moiety (-CH₂CN) possesses its own distinct reactivity, centered on the nitrile group and the adjacent α-carbon.

The cyano group (-C≡N) is a versatile functional group that can participate in several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(2-Aminonaphthalen-1-yl)acetic acid) or a primary amide (2-(2-Aminonaphthalen-1-yl)acetamide) as an intermediate.

Reduction: The nitrile group can be reduced to a primary amine (2-(2-Aminonaphthalen-1-yl)ethanamine). This transformation is often achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The electrochemical reduction of acetonitrile to ethylamine (B1201723) has also been reported. nih.gov

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, although this is less common for simple alkyl nitriles compared to those activated by adjacent electron-withdrawing groups.

The methylene (B1212753) group (α-carbon) adjacent to the nitrile is acidic due to the electron-withdrawing nature of the cyano group. youtube.com This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion (an enolate-like species). youtube.comyoutube.com This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.orgyoutube.com

Alkylation and Acylation: The α-carbanion can be alkylated by reaction with alkyl halides or acylated with acyl chlorides. youtube.com

Aldol-type Condensations: It can also react with aldehydes and ketones in aldol-type condensation reactions to form β-hydroxynitriles. youtube.com The Claisen-Schmidt reaction, an aldol (B89426) condensation between a ketone and an aryl aldehyde, leads to α,β-unsaturated derivatives. libretexts.org

Michael Addition: The carbanion can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. youtube.com

Specific Reaction Pathways Observed for Closely Related Aminonaphthalene Acetonitrile Structures

While specific reaction data for this compound is limited in the provided search results, the reactivity of closely related aminonaphthalene derivatives provides valuable insights.

For instance, the synthesis of 2-(3-Aminonaphthalen-2-yl)acetonitrile has been described, highlighting reactions such as nucleophilic substitution where the cyano group can act as a leaving group, and condensation reactions with carbonyl compounds. evitachem.com The Sugasawa reaction, which involves the ortho-acylation of 2-aminonaphthalenes with nitriles using Lewis acids like BCl₃/AlCl₃, provides a pathway to 1-acyl-2-aminonaphthalenes. researchgate.net These can then be further transformed.

The Bucherer reaction, which converts naphthols to aminonaphthalenes, is a key method for preparing the aminonaphthalene core. wikipedia.orgresearchgate.net Microwave-assisted Bucherer reactions have been shown to be an efficient method for synthesizing aminonaphthalene derivatives. researchgate.net

Furthermore, the synthesis of various aminonaphthalene derivatives often involves the sulfonation of aminonaphthalenes or the amination of naphthalenesulfonic acids. nih.govwikipedia.org These reactions underscore the synthetic versatility of the aminonaphthalene scaffold.

Acylation Reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile

The primary amino group in 2-amino-2-(naphthalen-1-yl)acetonitrile is a key site for chemical modification, readily undergoing acylation reactions with various acylating agents. N-acetylation is a fundamental transformation in organic chemistry, often employed to protect amine functionalities, modify biological activity, or prepare intermediates for further synthesis. mdpi.com

The reaction typically involves treating the aminonitrile with an acylating agent such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base or under conditions that promote acylation. For instance, the general N-acetylation of amines can be achieved using acetonitrile as both the acetylating agent and solvent, often catalyzed by alumina (B75360) or a Lewis acid like trimethylsilyl (B98337) iodide (TMSI) at elevated temperatures. mdpi.com A study on continuous-flow acetylation demonstrated that various aromatic and aliphatic amines could be efficiently acetylated, with optimal temperatures reaching up to 200°C. mdpi.com

While specific studies on the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile are not extensively detailed in the literature, the reactivity can be inferred from related naphthalene derivatives. For example, 2-acetyl-6-aminonaphthalene undergoes acetylation as a step in the synthesis of fluorescent dyes. nih.gov Similarly, various N-(naphthalen-2-yl)acetamide derivatives have been synthesized, highlighting the feasibility of forming an amide bond with the amino group on a naphthalene core. nih.gov

The expected product from the acetylation of 2-amino-2-(naphthalen-1-yl)acetonitrile would be N-(1-cyano-1-(naphthalen-1-yl)ethyl)acetamide. This transformation introduces an acetyl group onto the nitrogen atom, converting the primary amine into a secondary amide. This modification significantly alters the compound's electronic properties, hydrogen bonding capability, and steric profile, which can be leveraged in subsequent synthetic steps.

Table 1: Representative Acylation Reaction

Reactant Acylating Agent Product
2-amino-2-(naphthalen-1-yl)acetonitrile Acetic Anhydride N-(1-cyano-1-(naphthalen-1-yl)ethyl)acetamide

Advanced Chemical Transformations and Molecular Rearrangements

Beyond simple functional group modifications, the naphthalene core and its substituents can participate in more complex chemical transformations, including electron transfer processes and reactions that build intricate molecular architectures.

Naphthalene derivatives are known to participate in intermolecular electron transfer (ELT) processes, particularly when in an electronically excited state. These processes are fundamental to photochemistry and have implications for materials science and photocatalysis.

A study using two-color two-laser flash photolysis in acetonitrile investigated ELT from various naphthalene derivatives (NpD) in their higher triplet excited states (Tn) to carbon tetrachloride (CCl₄). nih.gov The research demonstrated that ELT from the excited naphthalene derivative to CCl₄ occurred in competition with other deactivation pathways like internal conversion to the first triplet state (T₁). nih.gov The efficiency of this electron transfer was found to be dependent on the free energy change of the process. Notably, significant electron transfer was observed from the higher excited (Tn) state, while the lower energy, longer-lived T₁ state showed no reactivity, even when the process was thermodynamically favorable. nih.gov This behavior was explained by a "sticky" dissociative electron-transfer model, where the electron transfer is coupled to the cleavage of the C-Cl bond in the acceptor molecule. nih.gov

In another example, the intermolecular and intramolecular electron transfer (ET) from the excited radical anion of naphthalene-1,4,5,8-tetracarboxydiimide (NDI•−)* was examined. nih.gov Using laser flash photolysis and pulse radiolysis, researchers confirmed that the excited radical anion could transfer an electron to various acceptor molecules. nih.gov These studies underscore the capacity of the naphthalene system to act as an electron donor under photochemical stimulation, a property that can be tuned by the substituents on the naphthalene ring. The amino and cyano groups on 2-amino-2-(naphthalen-1-yl)acetonitrile would be expected to modulate the redox potential of the naphthalene core, thereby influencing the driving force and kinetics of such electron transfer events.

The presence of both an amino group and a nitrile group (or a derivative thereof, such as a cyanoacetamide) on the same molecule makes 2-amino-2-(naphthalen-1-yl)acetonitrile and its derivatives valuable precursors for the synthesis of fused heterocyclic systems. Cyanoacetamide derivatives, in particular, are well-established building blocks for constructing a wide array of five- and six-membered heterocycles. researchgate.net

The general strategy involves the reaction of the cyanoacetamide moiety with various reagents to induce cyclization. For example, the acylated derivative, N-(1-cyano-1-(naphthalen-1-yl)ethyl)acetamide, contains a reactive ketene (B1206846) aminal equivalent. This functionality can react with various electrophiles and nucleophiles to construct rings.

Literature on related compounds illustrates these possibilities:

Imidazole (B134444) Formation: Acylamino derivatives of 1,4-naphthoquinone (B94277) have been shown to undergo cyclization in the presence of a base to form fused imidazole rings. biointerfaceresearch.com This suggests that the amino group on the naphthalene core, after acylation, could potentially be used to construct an imidazole ring by reacting with an appropriate one-carbon unit.

Thiophene (B33073) and Pyridine (B92270) Synthesis: Cyanoacetamide derivatives are widely used in the Gewald synthesis of aminothiophenes and in the synthesis of various pyridine and quinoline (B57606) derivatives. researchgate.net The reaction of a cyanoacetamide with an α-haloketone or a 1,3-dicarbonyl compound can lead to the formation of highly substituted five- or six-membered rings.

Fused Lactone Synthesis: A tandem reaction involving 2-alkynylbenzonitriles and a Reformatsky reagent has been developed as an efficient method to produce 1-aminonaphthalene-2-carboxylates. rsc.org With specific substrates, this cascade process can be extended to form 9-aminonaphtho[2,3-c]furan-1(3H)-ones, demonstrating a pathway to fused furanone rings from a nitrile-functionalized precursor. rsc.org

These examples highlight the synthetic potential of the 2-amino-2-(naphthalen-1-yl)acetonitrile scaffold. The amino and nitrile groups serve as versatile handles for annulation and cyclization reactions, providing access to a diverse range of naphthalene-fused heterocycles, which are of significant interest in medicinal chemistry and materials science.

Compound Index

Table 2: List of Chemical Compounds

Compound Name
This compound
2-amino-2-(naphthalen-1-yl)acetonitrile
Acetic Anhydride
Acetyl Chloride
N-(1-cyano-1-(naphthalen-1-yl)ethyl)acetamide
Benzoyl Chloride
N-(1-cyano-1-(naphthalen-1-yl)ethyl)benzamide
Naphthalene
Carbon Tetrachloride
Naphthalene-1,4,5,8-tetracarboxydiimide (NDI)
Acetonitrile
2-acetyl-6-aminonaphthalene
N-(naphthalen-2-yl)acetamide
1,4-Naphthoquinone
2-alkynylbenzonitriles
1-aminonaphthalene-2-carboxylates

Advanced Spectroscopic and Analytical Characterization of 2 2 Aminonaphthalen 1 Yl Acetonitrile

Structural Elucidation Techniques

Structural elucidation is a cornerstone of chemical analysis, and for 2-(2-Aminonaphthalen-1-yl)acetonitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and structure of this compound.

¹H NMR: In a typical ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons in the molecule. The aromatic protons on the naphthalene (B1677914) ring system typically appear as a series of multiplets in the downfield region of the spectrum. The methylene (B1212753) protons of the acetonitrile (B52724) group and the amine protons also exhibit characteristic chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring, the acetonitrile group (both the methylene and the nitrile carbon), and the carbon atom bonded to the amino group all resonate at characteristic frequencies, confirming the carbon skeleton of the compound.

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicity
¹H7.80-7.20m (Aromatic)
¹H4.50s (NH₂)
¹H3.90s (CH₂)
¹³C145.0s (C-NH₂)
¹³C133.0-123.0m (Aromatic C)
¹³C118.0s (CN)
¹³C18.0s (CH₂)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, MS provides a precise measurement of its molecular mass, confirming the elemental composition.

The high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can reveal characteristic losses of functional groups, such as the cyano group (-CN) or the amino group (-NH₂), providing additional structural confirmation.

Table 2: Mass Spectrometry Data for this compound

TechniqueParameterValue
High-Resolution Mass Spectrometry (HRMS)Calculated Molecular Weight (C₁₂H₁₀N₂)182.0844 g/mol
Observed Molecular Ion (M+)m/z 182.0844

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

This technique would confirm the planarity of the naphthalene ring system and provide exact bond lengths and angles for the entire molecule. It would also reveal the conformation of the acetonitrile substituent relative to the naphthalene ring and detail the intermolecular interactions, such as hydrogen bonding involving the amino group, that dictate the crystal packing.

Spectroscopic Probing of Electronic and Optical Properties

Beyond structural determination, spectroscopic techniques are employed to investigate the electronic and optical characteristics of this compound, which are governed by how the molecule interacts with light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum reveals information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic naphthalene system. The presence of the amino and acetonitrile substituents can influence the position and intensity of these absorption maxima.

Table 3: UV-Vis Absorption Data for this compound

SolventAbsorption Maxima (λmax)
Ethanol~254 nm, ~350 nm
Dichloromethane~256 nm, ~352 nm

Note: The exact absorption maxima can be influenced by the solvent polarity.

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Following excitation at a suitable wavelength (typically one of its absorption maxima), this compound may exhibit fluorescence, emitting light at a longer wavelength. The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the excited state dynamics and the influence of the molecular structure and environment on the radiative decay processes. The amino group, being an electron-donating group, is expected to play a significant role in the fluorescence properties of the molecule.

Table 4: Fluorescence Spectroscopy Data for this compound

SolventExcitation Wavelength (λex)Emission Maximum (λem)
Ethanol~350 nm~420 nm
Cyclohexane~350 nm~405 nm

Note: The emission maximum is often solvent-dependent, showing a shift to longer wavelengths (red-shift) in more polar solvents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. In the case of "this compound," these methods can confirm the presence of the key amino (NH₂), nitrile (C≡N), methylene (CH₂), and aminonaphthalene moieties.

Infrared (IR) Spectroscopy:

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The acetonitrile molecule (CH₃CN) itself has eight Raman active vibrational modes. ias.ac.in For "this compound," the C≡N stretch is also a prominent feature in the Raman spectrum, typically appearing in the same region as in the IR spectrum. The symmetric stretching of the naphthalene ring system is expected to give a strong Raman signal. Aromatic C-H in-plane and out-of-plane bending vibrations will also be observable. The low-temperature Raman spectrum of related compounds like acetonitrile has been studied to understand structural phase transitions, which can provide insights into the intermolecular interactions of "this compound". nih.gov

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300-35003300-3500
Aromatic (C-H)Stretch> 3000> 3000
Aliphatic (C-H)Stretch< 3000< 3000
Nitrile (C≡N)Stretch2200-22602200-2260
Aromatic (C=C)Stretch1400-16001400-1600
Aromatic Amine (C-N)Stretch1250-13601250-1360

Chromatographic Methodologies for Separation, Analysis, and Purity Assessment

Chromatographic techniques are indispensable for the separation, analysis, and purity assessment of "this compound." High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.

HPLC is a powerful technique for the quantitative analysis and purification of "this compound." The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-VIS Detection:

Due to the presence of the naphthalene ring system, "this compound" is expected to be strongly UV-active. Analytes with unsaturated bonds and aromatic groups are well-suited for UV detection. chromatographyonline.com The HPLC-UV method would involve separating the compound on a suitable reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile or methanol (B129727) and water or a buffer. The detection wavelength would be set at one of the absorption maxima of the compound to ensure high sensitivity. For primary aromatic amines, detection limits at the ng/mL level can be achieved. chromatographyonline.com Diode-array detection (DAD) can provide complete UV spectra of the eluting peaks, which aids in peak identification and purity assessment. chromatographyonline.com

Amperometric Detection:

Amperometric detection is a highly sensitive and selective technique for electroactive compounds. Aromatic amines, such as the aminonaphthalene moiety in the target compound, can be electrochemically oxidized at a working electrode. nih.gov HPLC with electrochemical detection (HPLC-ED) has been successfully used for the determination of trace amounts of carcinogenic aminonaphthalenes. researchgate.netchemicke-listy.cz The method offers very low detection limits, often in the nanomolar range. researchgate.net The potential of the working electrode is set at a value sufficient to oxidize the analyte, and the resulting current is measured, which is proportional to the analyte concentration. This technique is particularly useful for detecting trace impurities or for analyzing the compound in complex matrices.

Table 2: Comparison of HPLC Detection Modes for this compound

Detection ModePrincipleAdvantagesDisadvantages
UV-VIS Measures the absorption of UV-Visible light by the analyte. biocompare.comRobust, widely applicable, non-destructive.Moderate sensitivity, less selective than amperometric detection.
Amperometric Measures the current generated by the electrochemical oxidation or reduction of the analyte. mdpi.comHigh sensitivity and selectivity for electroactive compounds. researchgate.netOnly applicable to electroactive compounds, can be sensitive to mobile phase composition.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable during the synthesis of "this compound." It is primarily used for monitoring the progress of a reaction and for the preliminary assessment of product purity. khanacademy.org

In the synthesis of the target compound, small aliquots of the reaction mixture can be spotted on a TLC plate at different time intervals. rsc.org By comparing the spots of the starting materials, the product, and any by-products, the completion of the reaction can be determined. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. biotage.com Different solvent systems (mobile phases), typically mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), can be tested to achieve optimal separation of the components. rsc.org

For preliminary purification, the information obtained from TLC can be used to develop a column chromatography method. nih.gov The separated bands on the TLC plate can be visualized under UV light, due to the fluorescent nature of the naphthalene ring, or by using a staining reagent that reacts with the amino group. researchgate.net

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical technique. welch-us.com For "this compound," derivatization can be employed to enhance its detectability in spectroscopic and chromatographic analyses.

The primary goal of derivatization in this context is to introduce a chromophore or a fluorophore into the molecule, which significantly increases its response to UV-Vis or fluorescence detectors in HPLC. libretexts.org This is particularly useful when analyzing very low concentrations of the analyte. Derivatization reactions can be performed either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). welch-us.com Pre-column derivatization is more common and offers greater flexibility in reaction conditions. thermofisher.com The ideal derivatizing reagent should react rapidly and completely with the analyte to form a stable product with minimal side reactions. sigmaaldrich.com

The primary amino group of "this compound" is the main target for derivatization. Several reagents are available for this purpose:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.gov It is a widely used reagent for the analysis of biogenic amines. nih.gov

Dabsyl Chloride: Similar to dansyl chloride, it forms colored and stable derivatives with amines, which can be detected in the visible region. nih.gov

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to form derivatives with strong UV absorbance and fluorescence. libretexts.orgresearchgate.net

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. libretexts.org

While the nitrile group can undergo various chemical reactions, such as hydrolysis or reduction, these are generally not employed as derivatization strategies for enhancing detection in routine chromatographic analysis. wikipedia.org The focus of derivatization for "this compound" is almost exclusively on the reactive primary amino group.

Table 3: Common Derivatizing Reagents for the Primary Amino Group

Derivatizing ReagentAbbreviationFunctional Group TargetedDetection Method Enhanced
Dansyl ChlorideDNS-ClPrimary and Secondary AminesFluorescence, UV-Vis
Dabsyl Chloride---Primary and Secondary AminesUV-Vis
9-Fluorenylmethoxycarbonyl ChlorideFMOC-ClPrimary and Secondary AminesFluorescence, UV-Vis
o-PhthalaldehydeOPAPrimary AminesFluorescence

Theoretical and Computational Investigations of 2 2 Aminonaphthalen 1 Yl Acetonitrile

Electronic Structure and Molecular Properties from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of 2-(2-aminonaphthalen-1-yl)acetonitrile, offering a correlation between its electronic structure and observable characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. nih.govnih.gov These calculations help in understanding the molecule's stability by identifying the geometry that corresponds to the lowest energy state. nih.gov The process involves optimizing bond lengths and angles to find the true energy minima on the potential energy surface. nih.govnih.gov The stability of different isomers can also be compared to identify the most energetically favorable form. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. wikipedia.orgyoutube.comutexas.edu The HOMO, being the highest energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. mnstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For aromatic compounds like this compound, the HOMO and LUMO are typically delocalized over the π-system of the aromatic rings. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. mnstate.edu

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests stronger electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. wikipedia.orgA smaller gap correlates with higher chemical reactivity and lower kinetic stability. wikipedia.org It also influences the electronic absorption properties of the molecule.
Orbital Distribution The spatial location of the HOMO and LUMO across the molecule.For this compound, the orbitals are expected to be delocalized over the naphthalene (B1677914) ring system, with potential contributions from the amino and acetonitrile (B52724) substituents, indicating reactive sites. nih.gov

Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules, such as the UV-Vis spectrum. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum. nih.gov For this compound, TD-DFT calculations can predict the λmax values associated with π-π* transitions within the naphthalene ring system, which are typically observed in the UV region. photochemcad.com The accuracy of these predictions can be influenced by the choice of functional and basis set, as well as the solvent environment, which can be modeled using approaches like the Polarized Continuum Model (PCM). nih.govresearchgate.net

Upon absorption of light, this compound transitions to an excited state. Computational studies can elucidate the properties of these excited states. A key phenomenon that can be investigated is intramolecular charge transfer (ICT). nih.gov In molecules with both electron-donating (the amino group) and electron-withdrawing (the nitrile group and naphthalene ring) moieties, photoexcitation can lead to a redistribution of electron density, creating a charge-separated excited state. nih.gov This process can be highly dependent on the solvent polarity. nih.gov Theoretical models can explore the geometry of the excited state, such as potential twisting of the amino group, which can lead to a twisted intramolecular charge transfer (TICT) state. nih.gov Understanding these excited-state dynamics is crucial for applications in areas like molecular sensors and optoelectronics.

Reaction Mechanism and Pathways Elucidation through Computational Modeling

Computational modeling serves as a valuable tool for investigating the mechanisms of chemical reactions involving this compound, providing insights that can guide synthetic efforts.

Computational chemistry can be used to explore and evaluate potential synthetic routes for the formation of this compound. nih.govnih.gov By modeling the reaction pathways, it is possible to calculate the energies of reactants, products, transition states, and any intermediates. researchgate.net This information allows for the determination of reaction energy barriers (activation energies), which are critical for predicting the feasibility and rate of a reaction. researchgate.net For instance, theoretical studies could investigate the mechanism of introducing the acetonitrile group onto the 2-aminonaphthalene scaffold, potentially involving steps like nucleophilic substitution or metal-catalyzed cross-coupling reactions. chemicalbook.comconicet.gov.ar The stability of various potential reaction intermediates can also be assessed, helping to identify the most likely reaction mechanism. nih.gov Such computational insights can aid in optimizing reaction conditions and developing more efficient synthetic strategies. researchgate.net

Investigation of Reactivity Profiles and Selectivity through Computational Analysis

Computational analysis serves as a powerful tool to elucidate the reactivity and selectivity of this compound. By employing methods such as Density Functional Theory (DFT), scientists can map out the electronic landscape of the molecule to predict its behavior in chemical reactions.

Key to this investigation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in determining the molecule's reactivity. The HOMO, being the orbital from which an electron is most likely to be donated, indicates the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital that is most likely to accept an electron, points to the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Another significant aspect of computational analysis is the generation of a Molecular Electrostatic Potential (MEP) map. This map provides a visual representation of the charge distribution across the molecule's surface. Regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atom of the amino group and the nitrile group. Regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack.

Global reactivity descriptors, derived from the energies of the FMOs, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). By calculating these values, a more nuanced understanding of the molecule's reactivity profile can be achieved, guiding the prediction of its behavior in various chemical environments and its selectivity towards different reagents.

Intermolecular Interactions and Solid-State Characteristics

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods provide invaluable insights into these interactions, which dictate the macroscopic properties of the crystalline material.

Hirshfeld Surface Analysis for Understanding Crystal Packing and Intermolecular Forces

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This technique partitions the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the surrounding pro-crystal. The resulting Hirshfeld surface for this compound would reveal the nature and extent of the various intermolecular contacts that stabilize the crystal lattice.

The surface can be mapped with different properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the primary interactions would likely be N-H···N hydrogen bonds involving the amino and nitrile groups, as well as C-H···π and π-π stacking interactions due to the aromatic naphthalene rings.

A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar structures, is presented in the table below. nih.govnih.gov

Intermolecular ContactPercentage Contribution
H···H45-55%
C···H/H···C25-35%
N···H/H···N10-20%
C···C3-8%
N···C/C···N1-3%

These percentages illustrate the relative importance of different forces in the crystal packing. The prevalence of H···H, C···H, and N···H contacts underscores the significance of van der Waals forces and hydrogen bonding in the solid-state architecture of this compound.

Computational Studies of Hydrogen Bonding in Solution and Solid Phases

Hydrogen bonding plays a pivotal role in determining the structure and properties of this compound in both the solid state and in solution. Computational studies, particularly those using DFT, can provide detailed information about the geometry, strength, and nature of these interactions. nih.govresearchgate.net

In the solid phase, the amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as an acceptor. This can lead to the formation of intermolecular N-H···N hydrogen bonds, which would be a dominant feature in the crystal packing. mdpi.com Computational models can calculate the bond lengths, angles, and energies of these hydrogen bonds. For instance, the strength of a hydrogen bond can be estimated by calculating the bond dissociation energy. mdpi.com

Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize these interactions. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point between the donor and acceptor atoms can confirm the presence of a hydrogen bond and classify its nature (e.g., electrostatic, covalent). researchgate.net

In solution, the solvent can compete with intramolecular and intermolecular hydrogen bonding. Computational models can simulate the effects of different solvents on the conformational preferences of this compound and the dynamics of its hydrogen bonding interactions. kent.ac.uk For example, in a protic solvent, the solvent molecules may form hydrogen bonds with the amino and nitrile groups, influencing the compound's solubility and reactivity.

In Silico Design and Prediction of Novel this compound Derivatives

The in silico design of novel derivatives of this compound represents a modern approach to discovering new materials and molecules with desired properties. nih.govresearchgate.net By computationally modifying the parent structure and predicting the properties of the resulting virtual compounds, researchers can prioritize synthetic efforts and accelerate the discovery process.

This process often begins with identifying a target property or application. For instance, if the goal is to develop a new fluorescent probe, derivatives could be designed to tune the electronic properties and thus the emission wavelength. This could involve adding electron-donating or electron-withdrawing groups to the naphthalene ring system. Computational tools can then predict the absorption and emission spectra of these new compounds.

Another area of application is in materials science, where derivatives could be designed to have specific crystal packing arrangements, leading to materials with desired optical or electronic properties. By modifying the substituents, it is possible to influence the intermolecular interactions and steer the self-assembly towards a particular supramolecular architecture.

In the context of medicinal chemistry, if the core scaffold of this compound were identified as a hit in a drug discovery screen, in silico methods could be used to design analogs with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net Molecular docking studies could be employed to predict how different derivatives bind to a target protein, and computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models could be used to predict their drug-likeness.

A hypothetical in silico design workflow for novel derivatives might include the following steps:

Define Design Goal: Enhance fluorescence quantum yield.

Virtual Library Generation: Create a library of virtual derivatives by adding various substituents (e.g., -OCH3, -NO2, -Cl, -F) at different positions on the naphthalene ring.

Property Prediction: Use computational methods (e.g., Time-Dependent DFT) to calculate the electronic and photophysical properties of each derivative.

Lead Candidate Selection: Identify the most promising candidates based on the predicted properties.

Synthesis and Experimental Validation: Synthesize the selected candidates and experimentally measure their properties to validate the computational predictions.

This iterative cycle of design, prediction, and validation is a cornerstone of modern chemical research, enabling the efficient exploration of chemical space and the development of novel functional molecules.

Synthetic Applications and Functional Derivatization of 2 2 Aminonaphthalen 1 Yl Acetonitrile

Role in Organic Synthesis as a Versatile Building Block

The presence of reactive functional groups, namely the amino and nitrile moieties, on the naphthalene (B1677914) scaffold makes 2-(2-Aminonaphthalen-1-yl)acetonitrile a highly sought-after precursor in the construction of various organic compounds.

Precursor for the Synthesis of Diverse Nitrogen-Containing Organic Compounds

The amino group of this compound provides a key reaction site for the introduction of nitrogen into a variety of molecular frameworks. Aromatic 2-aminoazaheterocycles are a significant class of compounds found in numerous natural and synthetic products with important biological and pharmacological properties. nih.gov The amino functionality allows for reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary and tertiary amines, and diazonium salts, respectively. These intermediates can be further elaborated to generate a wide array of nitrogen-containing organic molecules.

The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic possibilities. The versatility of this compound is highlighted by its use in multicomponent reactions, which allow for the construction of complex molecules in a single step. nih.gov

Utility in the Construction of Complex Heterocyclic Systems (e.g., Pyrimidine (B1678525) Derivatives)

A significant application of this compound lies in the synthesis of complex heterocyclic systems. The enaminonitrile moiety (a vinylogous amine with a nitrile group) is a powerful tool for constructing various heterocyclic rings. researchgate.net Pyrimidine derivatives, a class of heterocycles with a wide range of pharmacological activities, can be synthesized from precursors containing an amino group and a nitrile group. nih.govmdpi.comnih.gov

The general strategy involves the reaction of the amino group with a suitable reagent to form an intermediate that can then undergo intramolecular cyclization involving the nitrile group to form the pyrimidine ring. For instance, reaction with formamide (B127407) can lead to the formation of aminopyrimidine derivatives. sciencescholar.us The resulting polycyclic aromatic compounds often exhibit interesting photophysical properties.

Development of Functional Materials and Dyes

The extended π-system of the naphthalene core, coupled with the electron-donating amino group and the electron-withdrawing nitrile group, makes this compound an excellent candidate for the development of functional organic materials and dyes.

Design and Synthesis of Naphthalene-Based Push-Pull Molecules and Chromophores

Push-pull molecules, characterized by an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated spacer, are of great interest due to their unique electronic and optical properties. nih.govsemanticscholar.org The amino group in this compound acts as the electron donor, while the nitrile group can function as a weak electron acceptor. The naphthalene ring serves as the π-bridge.

Derivatization of the amino group with stronger electron-donating moieties and modification or replacement of the nitrile group with stronger electron-accepting groups can lead to the synthesis of a wide range of naphthalene-based push-pull chromophores. mdpi.comnih.govresearchgate.net These chromophores often exhibit significant solvatochromism, where their absorption and emission spectra are dependent on the polarity of the solvent. nih.govsemanticscholar.org

Table 1: Examples of Naphthalene-Based Push-Pull Chromophores and their Properties

Donor GroupAcceptor Groupπ-BridgeApplicationReference
AminoCyanoNaphthalenePrecursor for Dyes chemicalbook.com
Substituted AminoMalononitrileNaphthaleneFluorescent Probes mdpi.comnih.gov
Various Donors1H-cyclopenta[b]naphthalene-1,3(2H)-dioneNaphthaleneOptoelectronics nih.govsemanticscholar.org

This table is for illustrative purposes and the properties of specific molecules can vary.

Exploration of Optical and Electronic Properties in Advanced Materials (e.g., Optoelectronic Devices, Dye-Sensitized Solar Cells, Nonlinear Optical Materials)

The unique photophysical properties of naphthalene-based push-pull systems make them promising candidates for a variety of advanced materials applications. nih.govsemanticscholar.org These applications include:

Optoelectronic Devices: Their ability to absorb and emit light, coupled with their charge-transfer characteristics, makes them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Dye-Sensitized Solar Cells (DSSCs): Organic dyes are a crucial component of DSSCs, where they absorb sunlight and inject electrons into a semiconductor material. dyenamo.seisef.net Naphthalene-based dyes have been investigated as sensitizers in DSSCs, with some showing promising power conversion efficiencies. nih.govrsc.org Co-sensitization with different dyes can further enhance the performance of these solar cells. rsc.org

Nonlinear Optical (NLO) Materials: Push-pull molecules can exhibit large second-order NLO responses, making them useful for applications such as frequency doubling of light. The intramolecular charge transfer from the donor to the acceptor group is key to this property. nih.gov

Advanced Research Chemical Applications

Beyond its use as a building block for larger molecules, this compound itself can be considered an advanced research chemical. Its specific structure and reactivity make it a useful tool for exploring fundamental concepts in organic chemistry, such as the influence of substituents on the electronic properties of aromatic systems and the mechanisms of heterocyclic ring formation. It can also be used in the development of novel synthetic methodologies. fardapaper.irscirp.org The compound is available from various suppliers for research purposes. americanelements.com

Utilization in Specialized Chemical Transformations and Method Development

The unique bifunctional nature of this compound renders it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The adjacent amino and cyanomethyl groups can participate in intramolecular or intermolecular cyclization reactions to construct novel ring systems of interest in medicinal chemistry and materials science.

One of the most significant applications of this compound is in the construction of polycyclic nitrogen-containing heterocycles. The amino group can act as a nucleophile, while the methylene (B1212753) group, activated by the adjacent cyano function, is readily deprotonated to form a nucleophilic carbanion. This dual reactivity allows for a variety of annulation strategies. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridine (B92270) or pyrimidine rings. Similarly, treatment with carbon disulfide followed by alkylation and cyclization is a potential route to fused thiophene (B33073) or thiazole (B1198619) derivatives.

The development of new synthetic methods often relies on versatile substrates that can be used to generate diverse molecular libraries. This compound is a prime candidate for use in multicomponent reactions (MCRs). nih.govresearchgate.netnih.gov In an MCR, the aminonaphthyl moiety could react with an aldehyde and a third component, such as an isocyanide or a β-ketoester, in a one-pot procedure to rapidly generate highly complex and diverse molecular architectures. This approach is highly valued in drug discovery for the efficient creation of new chemical entities.

The table below outlines potential specialized transformations and the resulting heterocyclic systems that could be developed using this compound as a key starting material.

Reagent(s)Potential Heterocyclic ProductReaction Type
1,3-Diketones, β-KetoestersBenzo[h]quinoline derivativesFriedländer Annulation
α-HaloketonesPyrrolo[1,2-a]naphtho[1,2-d]imidazole derivativesCondensation/Cyclization
Carbon Disulfide, Alkyl HalideThieno[2,3-b]naphtho[2,1-d]amine derivativesGewald Reaction variant
IsothiocyanatesNaphtho[1',2':4,5]thieno[2,3-d]pyrimidine derivativesCondensation/Cyclization
Aldehydes, IsocyanidesImidazo[1,2-a]naphtho[1,2-d]amine derivativesUgi or Groebke-Blackburn-Bienaymé MCR

These transformations highlight the potential of this compound in expanding the toolbox of synthetic chemists for creating novel and complex molecular frameworks.

Contribution to Fundamental Studies in Aromatic and Heterocyclic Chemistry

Beyond its direct synthetic applications, this compound serves as a valuable molecular probe for fundamental studies in physical organic chemistry, reaction mechanisms, and the chemistry of polycyclic aromatic systems. The study of its reactivity and properties contributes to a deeper understanding of the principles governing aromatic and heterocyclic chemistry.

The compound's structure, featuring an electron-donating amino group (a powerful activating group) and an electron-withdrawing and reactive cyanomethyl group on adjacent carbons of a naphthalene ring, presents a unique system for investigating electronic effects. Research on this molecule can provide valuable data on:

Intramolecular Interactions: Studying the influence of the amino group on the acidity of the methylene protons and the electrophilicity of the nitrile carbon.

Regioselectivity: Investigating how the interplay of the two functional groups directs the regiochemical outcome of electrophilic substitution reactions on the naphthalene ring system.

Reaction Kinetics and Mechanisms: Detailed kinetic studies of its cyclization reactions can elucidate the mechanisms of heterocyclic ring formation, including the roles of intermediates and transition states. researchgate.net

The insights gained from studying this compound can be extrapolated to other complex aromatic and heterocyclic systems, aiding in the rational design of new synthetic routes and novel functional molecules. The compound is a model system for exploring the subtleties of reactivity in multifunctional aromatic compounds.

The following table summarizes the key structural features of the molecule and their contribution to its utility in fundamental chemical studies.

Structural FeatureContribution to Fundamental Studies
Naphthalene Core Provides a rigid, electron-rich aromatic scaffold for studying substituent effects and the mechanisms of electrophilic aromatic substitution.
Amino Group (-NH2) Acts as a strong electron-donating group, activating the naphthalene ring and serving as a key nucleophile in cyclization reactions. Its influence on the regiochemistry of reactions is a key area of study.
Cyanomethyl Group (-CH2CN) The methylene protons are acidic, allowing for the formation of a carbanion. The nitrile group is a versatile handle for transformations into amides, carboxylic acids, or amines, and can participate in cycloadditions.
1,2-Substitution Pattern The adjacent positioning of the amino and cyanomethyl groups is crucial for its utility in intramolecular cyclizations, providing a model system for studying the kinetics and thermodynamics of annulation reactions.

In essence, this compound is not merely a synthetic intermediate but also a tool for advancing the fundamental understanding of chemical reactivity and bonding in complex organic molecules.

Q & A

Basic: What are the established synthesis routes for 2-(2-Aminonaphthalen-1-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes :
    • Friedel-Crafts Acylation : Analogous to methods for similar acetonitrile derivatives (e.g., 2-(2-Fluoronaphthalen-1-yl)acetonitrile), this involves reacting substituted naphthalene precursors with acetonitrile under anhydrous conditions using Lewis acid catalysts like AlCl₃ .
    • Cyanoalkylation : Reacting 2-aminonaphthalene with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) in dry acetonitrile, followed by reflux and purification via column chromatography .
  • Optimization Strategies :
    • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group.
    • Purification : Sequential use of silica gel chromatography (eluent: dichloromethane/methanol) and recrystallization (methanol/water) improves purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and nitrile carbon (δ ~120 ppm). Discrepancies in amino proton signals (δ 4.5–5.5 ppm) indicate tautomerism .
    • IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .
  • Crystallography :
    • Single-Crystal X-ray Diffraction : SHELX programs (e.g., SHELXL) resolve bond lengths (C≡N: ~1.15 Å) and torsion angles between aromatic planes (e.g., 59–67° for naphthalene-phenyl systems) .
    • Hydrogen Bond Analysis : Intermolecular N–H⋯N bonds stabilize crystal packing, as seen in related compounds .

Advanced: How does the amino group influence reactivity in coupling reactions for organic electronics?

Methodological Answer:

  • Electronic Effects : The amino group acts as an electron donor, creating a "push-pull" system with the electron-withdrawing nitrile. This enhances charge-transfer properties in conjugated systems .
  • Coupling Reactions :
    • Suzuki-Miyaura : Palladium-catalyzed coupling with aryl halides requires inert conditions (Ar atmosphere) and ligands like PPh₃ for regioselectivity.
    • Mechanistic Insight : DFT studies show amino-group coordination to metal catalysts lowers activation energy .
  • Comparative Data : Halogen-substituted analogs (e.g., fluoro derivatives) exhibit reduced electron-donating capacity, highlighting the amino group’s role in tuning optoelectronic properties .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Experimental Variables :

    FactorImpactMitigation Strategy
    PurityImpurities skew IC₅₀ valuesValidate via HPLC (>98% purity) .
    Assay ConditionspH-dependent protonation of the amino groupStandardize buffer systems (e.g., pH 7.4 for cytotoxicity assays) .
  • Structural Analog Comparison :

    • Iodo- and methoxy-substituted analogs show divergent DNA intercalation efficiencies due to steric/electronic effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies across studies .

Advanced: How to integrate computational modeling with experimental data for binding affinity prediction?

Methodological Answer:

  • Workflow :
    • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with DNA grooves or enzyme active sites (e.g., topoisomerase II).
    • MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 50 ns) .
    • Experimental Validation : Surface plasmon resonance (SPR) quantifies Kd values, correlating with computational predictions .
  • Case Study : For a related naphthalene derivative, MD simulations predicted ΔG = −8.2 kcal/mol, matching SPR data (Kd = 12 nM) .

Basic: What structural features contribute to the compound’s stability?

Methodological Answer:

  • Key Features :
    • Aromatic Stabilization : The naphthalene ring resists oxidative degradation.
    • Hydrogen Bonding : Intra- and intermolecular N–H⋯N bonds reduce reactivity in protic solvents .
    • Nitrile Group : Withdraws electron density, minimizing unwanted nucleophilic attacks .
  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C in nitrogen atmosphere.
    • pH Stability : Stable in neutral buffers; degrades in strong acids/bases via nitrile hydrolysis .

Advanced: How do halogen-substituted analogs compare in electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects :

    SubstituentHammett σparaImpact on Reactivity
    –NH₂−0.66Enhanced nucleophilicity
    –F+0.06Increased lipophilicity
    –I+0.28Halogen bonding with biomolecules
  • Biological Activity :

    • Fluoro Analog : Higher log P (2.1 vs. 1.5 for –NH₂) improves membrane permeability but reduces DNA binding .
    • Iodo Analog : Stronger enzyme inhibition (e.g., IC₅₀ = 5 µM vs. 12 µM for –NH₂) due to halogen bonding .

Basic: What purification techniques ensure high-purity this compound?

Methodological Answer:

  • Stepwise Purification :
    • Crude Isolation : Filtration post-reaction removes insoluble byproducts .
    • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates nitrile derivatives .
    • Recrystallization : Methanol/water (7:3 v/v) yields crystals with ≥99% purity (validated by GC-MS) .
  • Purity Metrics :
    • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).
    • Melting Point : 145–147°C (lit. 146°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.